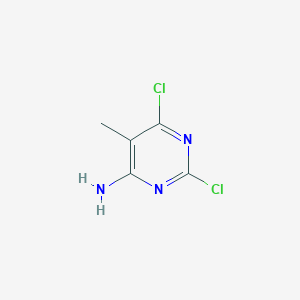

2,6-Dichloro-5-methylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-5-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-2-3(6)9-5(7)10-4(2)8/h1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFHBBQIQMVLRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2,6 Dichloro 5 Methylpyrimidin 4 Amine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2,6-dichloro-5-methylpyrimidin-4-amine is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C2 and C6 positions are the primary sites for such reactions, and their displacement by various nucleophiles is a key strategy in the derivatization of this scaffold.

Sequential and Competitive Displacement of Halogen Atoms

The two chlorine atoms on the pyrimidine ring of this compound exhibit different reactivities, allowing for selective substitution. Generally, in nucleophilic aromatic substitutions on pyrimidine rings, the C4 (and C6) position is more reactive than the C2 position. This selectivity is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed during attack at the C4/C6 position.

The presence of an amino group at C4 and a methyl group at C5 can influence the reactivity of the adjacent chlorine atoms. While specific studies on the sequential displacement on this compound are not extensively detailed in the provided results, the general principles of SNAr on substituted dichloropyrimidines suggest that reaction conditions can be tuned to favor either monosubstitution or disubstitution. For instance, in related dichloropyrimidine systems, the choice of nucleophile, solvent, and temperature can control the extent of substitution. Sterically hindered nucleophiles or milder reaction conditions may favor the displacement of a single chlorine atom, while more reactive nucleophiles and harsher conditions can lead to the displacement of both.

Reactions with Various Amines and Other Nucleophiles (e.g., Thiols)

A wide range of nucleophiles can be employed to displace the chlorine atoms of this compound, leading to a diverse array of substituted pyrimidines.

Reactions with Amines: The reaction with various primary and secondary amines is a common transformation. These reactions typically proceed via a nucleophilic aromatic substitution mechanism where the amine attacks the electron-deficient carbon atom bearing a chlorine atom. The reaction of 2,6-dichloropyrimidin-4-amine with aromatic aldehydes and subsequent treatment with ammonium (B1175870) thiocyanate (B1210189) leads to the formation of dihydropyrimido[4,5-d]pyrimidine-4(3H)-thiones.

Reactions with Thiols: Thiols and their corresponding thiolates are effective nucleophiles for the displacement of halogens from pyrimidine rings. The reaction of related diaminobromopyrimidines with thiourea (B124793) has been reported to yield isothiouronium salts. In other systems, the reaction of thiols with dihalomaleimides occurs selectively over amines. While direct examples with this compound are not specified, the general reactivity of thiols suggests they would readily displace the chloro substituents to form thioether linkages. The reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with benzyloxide results in the displacement of the chloro groups.

Below is a table summarizing the types of nucleophiles and the resulting substituted pyrimidine products.

| Nucleophile | Reagent Example | Product Type |

| Primary Amines | Aniline, Benzylamine | N-Aryl/Alkyl-aminopyrimidines |

| Secondary Amines | Piperidine, Pyrrolidine | N,N-Dialkylaminopyrimidines |

| Thiols | Ethanethiol, Thiophenol | Alkyl/Arylthiopyrimidines |

| Alkoxides | Sodium Methoxide | Alkoxypyrimidines |

Annulation and Ring-Fusion Reactions Utilizing this compound Scaffolds

The functional groups present on the this compound core, particularly the amino group and the reactive chlorine atoms, make it an ideal starting material for the construction of fused heterocyclic systems through annulation and ring-fusion reactions.

Electrophilic Reactions and Functional Group Interconversions on this compound

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the electron-deficient pyrimidine ring, the two reactive chloro substituents, the electron-donating amino group, and the methyl group.

Electrophilic Reactions: The pyrimidine ring is inherently electron-deficient, making electrophilic aromatic substitution generally difficult. wikipedia.orgresearchgate.net However, the presence of the strongly activating amino group at the C-4 position directs electrophiles primarily to the ortho and para positions. In this molecule, the para position (C-6) is already substituted. The ortho position (C-5) is also substituted with a methyl group. While electrophilic substitution on the ring is sterically hindered and electronically complex, reactions on the exocyclic amino group are more common. The amino group can be subject to reactions like acylation or alkylation. For instance, arylamines are known to be highly reactive towards electrophilic aromatic substitution, and to control this reactivity, the amino group is often protected, for example, by converting it to an amide. libretexts.orglibretexts.org This strategy mitigates the high reactivity and can prevent side reactions. libretexts.org

Functional Group Interconversions: The two chlorine atoms on the pyrimidine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr), providing a primary pathway for functional group interconversion. The positions C-2 and C-6 of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic attack. wikipedia.org

Studies on related dichloropyrimidines demonstrate this reactivity. For example, 4,6-dichloropyrimidine (B16783) readily undergoes monoamination reactions with various adamantane-containing amines in the presence of a base like potassium carbonate in DMF at elevated temperatures. nih.gov The reaction proceeds via nucleophilic substitution of one of the chlorine atoms. nih.gov The introduction of a second amino group to the resulting 4-amino-6-chloropyrimidine (B18116) is more challenging and often requires palladium-catalyzed conditions to proceed effectively. nih.gov

The regioselectivity of these substitution reactions on dichloropyrimidines can be sensitive to the other substituents on the ring. wuxiapptec.com While 2,4-dichloropyrimidines often show a preference for substitution at the C-4 position, the presence of strong electron-donating groups can alter this selectivity, favoring C-2 substitution. wuxiapptec.com In the case of this compound, the two chlorine atoms are electronically equivalent, but the steric hindrance from the adjacent C-5 methyl group might influence the accessibility of the C-6 position to incoming nucleophiles.

A summary of typical conditions for monoamination of a related dichloropyrimidine is presented below.

| Reactant | Nucleophile (Amine) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Adamantan-1-amine | K₂CO₃, DMF, 140 °C, 24 h | N-(Adamantan-1-yl)-6-chloropyrimidin-4-amine | 76 | nih.gov |

| 4,6-Dichloropyrimidine | (Adamantan-1-yl)methanamine | K₂CO₃, DMF, 140 °C, 24 h | N-((Adamantan-1-yl)methyl)-6-chloropyrimidin-4-amine | 65 | nih.gov |

| 4,6-Dichloropyrimidine | N-Methyladamantan-1-amine | K₂CO₃, DMF, 140 °C, 24 h | 6-Chloro-N-methyl-N-(adamantan-1-yl)pyrimidin-4-amine | 75 | nih.gov |

Redox Chemistry and Hydrogenation Studies on the Pyrimidine Nucleus

The redox chemistry of this compound involves both the potential reduction of the pyrimidine ring and the hydrogenolysis of the carbon-chlorine bonds.

Hydrogenation: Catalytic hydrogenation is a common method for the reduction of pyrimidine derivatives. For chloropyrimidines, catalytic reduction can be used for dehalogenation. The process involves the selective replacement of chlorine atoms with hydrogen. google.com This is typically carried out using a hydrogenation catalyst, such as palladium on carbon (Pd/C), and a hydrogen chloride acceptor (a base) to neutralize the HCl formed during the reaction. google.comoregonstate.edu The reaction can be performed under mild conditions, with hydrogen pressures ranging from 1.2 to 25 bar and temperatures between 20 and 100 °C. google.com Without a base, the accumulation of HCl can lead to poor yields. oregonstate.edu The complete reduction of this compound would be expected to yield 5-methylpyrimidin-4-amine.

The pyrimidine ring itself can also be hydrogenated, typically yielding a di- or tetrahydropyrimidine (B8763341) derivative. wikipedia.orgumich.edu The hydrogenation of the C5=C6 double bond is a common transformation. umich.edu For instance, the catalytic hydrogenation of pyrimidine nucleosides over a rhodium catalyst has been shown to saturate the pyrimidine ring. acs.org More recent studies have employed rhodium oxide (Rh₂O₃) for the hydrogenation of various functionalized pyridines to piperidines under mild conditions (5 bar H₂, 40 °C), showcasing the potential for ring reduction. rsc.org It is plausible that under more forcing hydrogenation conditions, after the initial dehalogenation, the pyrimidine nucleus of the resulting 5-methylpyrimidin-4-amine could be reduced.

Investigation of Proton Transfer Complexation with this compound and Related Aminopyrimidines

Proton transfer (PT) complexes are formed through the transfer of a proton from an acid (proton donor) to a base (proton acceptor), resulting in an ion pair held together by hydrogen bonds and electrostatic forces. Aminopyrimidines are excellent proton acceptors due to the basicity of the exocyclic amino group and the nitrogen atoms within the pyrimidine ring.

While no specific studies on the proton transfer complexation of this compound were found, extensive research on related systems provides a strong basis for predicting its behavior. For example, the reaction between 2-amino-4,6-dimethoxypyrimidine (B117758) and the strong proton donor 2,6-dichloro-4-nitrophenol (B181596) has been shown to form a stable 1:1 proton transfer complex. wikipedia.org Similarly, other nitrogenous bases like 2-amino-4-methylpyridine (B118599) and 3,4-diaminopyridine (B372788) also form stable PT complexes with 2,6-dichloro-4-nitrophenol. umich.eduacs.org

In these complexes, the phenolic proton from the donor is transferred to one of the nitrogen atoms of the acceptor molecule. For this compound, protonation could occur at the N-1 or N-3 positions of the pyrimidine ring, or at the exocyclic amino group. The exact site of protonation would depend on the relative basicities of these positions, which are influenced by the electronic effects of the substituents. The electron-withdrawing chloro groups decrease the basicity of the ring nitrogens, while the electron-donating amino and methyl groups increase it.

The formation of these complexes is readily studied using UV-Vis spectroscopy, as the complex typically exhibits a new, distinct absorption band at a longer wavelength compared to the individual components. wikipedia.org The stoichiometry and stability of these complexes can be determined using methods like Job's plot and the Benesi-Hildebrand equation. wikipedia.orgacs.org

The table below summarizes key spectroscopic and thermodynamic data for a proton transfer complex of a related aminopyrimidine.

| Parameter | Methanol | Ethanol | Acetonitrile | Reference |

|---|---|---|---|---|

| Complex Absorption λmax (nm) | 395 | 406 | 424 | wikipedia.org |

| Formation Constant (KPT) (M-1) | 1.16 x 104 | 1.64 x 104 | 0.14 x 104 | wikipedia.org |

| Molar Absorptivity (ε) (L mol-1 cm-1) | 0.43 x 104 | 0.54 x 104 | 0.29 x 104 | wikipedia.org |

| Free Energy (ΔG°) (kJ mol-1) | -23.19 | -24.04 | -17.95 | wikipedia.org |

Computational Chemistry and Theoretical Modelling of 2,6 Dichloro 5 Methylpyrimidin 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the properties of molecules like 2,6-Dichloro-5-methylpyrimidin-4-amine. DFT methods are favored for their balance of computational cost and accuracy, making them suitable for studying medium-sized organic molecules. Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to provide reliable descriptions of molecular and electronic structures.

Geometrical optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would calculate bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The resulting optimized structure provides a theoretical model of the molecule's geometry in the gas phase. These theoretical parameters are often validated by comparison with experimental data from techniques like X-ray crystallography, if available for the compound or its close analogs.

By exploring the energetic landscape, researchers can identify various stable conformations (isomers) and the transition states that connect them. This involves calculating the energy barriers for processes such as the rotation of the amino and methyl groups. For instance, the rotational barrier of an amino group in a similar heterocyclic compound has been calculated to be around 6 kcal/mol, indicating the energy required for its reorientation. nih.gov Such analyses are crucial for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrimidine (B1678525) Ring (Hypothetical Data) This table presents typical bond lengths and angles that would be determined for the pyrimidine core of this compound through DFT calculations. Actual values would require a specific computational study.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.34 | C6-N1-C2 | 115.5 |

| C2-N3 | 1.33 | N1-C2-N3 | 128.0 |

| N3-C4 | 1.36 | C2-N3-C4 | 116.0 |

| C4-C5 | 1.42 | N3-C4-C5 | 125.0 |

| C5-C6 | 1.38 | C4-C5-C6 | 117.5 |

| C6-N1 | 1.35 | C5-C6-N1 | 118.0 |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity and kinetic stability. youtube.comyoutube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is related to the ionization potential, and its distribution indicates the regions of the molecule most susceptible to electrophilic attack. Conversely, the LUMO's energy relates to the electron affinity, and its location highlights sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmalayajournal.org For related heterocyclic molecules, this energy gap is often calculated to be around 4 eV. malayajournal.org Analysis of the atomic orbital compositions reveals which atoms contribute most significantly to these frontier orbitals. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table illustrates the type of data generated from FMO analysis. The values are representative examples based on similar molecules.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Quantum chemical calculations can accurately predict various spectroscopic properties.

NMR: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of the molecule, which are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

IR: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. These frequencies are associated with specific molecular motions, such as the stretching and bending of bonds (e.g., N-H, C-Cl, C-N). Comparing theoretical and experimental spectra helps in the complete assignment of vibrational modes.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule. researchgate.net The calculations yield the absorption maxima (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. These transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net For example, calculations on a similar aminobenzimidazole showed absorption maxima around 280 nm, which aligned well with experimental data. researchgate.net

Molecular Dynamics Simulations and Conformational Searching

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum calculations are often performed on static molecules in a vacuum, MD simulations provide insights into the dynamic behavior of a molecule in a more realistic environment, such as in a solvent or interacting with a biological macromolecule.

For this compound, MD simulations could be used to perform conformational searching by simulating the molecule's movements over a period of nanoseconds. This allows for a more comprehensive exploration of the energetic landscape than static calculations alone. The resulting trajectory provides information on stable conformations, the flexibility of different parts of the molecule (e.g., the pyrimidine ring versus the substituent groups), and how it interacts with solvent molecules. This information is crucial for understanding how the molecule might adapt its shape upon binding to a biological target.

In Silico Approaches for Reaction Mechanism Elucidation

Theoretical methods are instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. For a molecule like this compound, which can serve as a building block in organic synthesis, computational chemistry can be used to study its reactivity.

For example, DFT calculations can be employed to model nucleophilic aromatic substitution (SNAr) reactions, where one or both of the chlorine atoms are displaced by a nucleophile. By calculating the energies of reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing chemists to predict which chlorine atom is more reactive and to understand the influence of the amino and methyl groups on this reactivity. This predictive power helps in optimizing reaction conditions and designing new synthetic routes.

Molecular Docking Studies of this compound Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. tubitak.gov.tr This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Derivatives of this compound could be designed and then docked into the active sites of various biological targets. Pyrimidine and aminopyrimidine scaffolds are known to be key components in molecules that target enzymes like kinases or DNA gyrase. tubitak.gov.tr

The docking process involves:

Preparation: Obtaining or modeling the 3D structures of the ligand (the pyrimidine derivative) and the protein target.

Docking Simulation: Using a scoring function, the software places the ligand in various positions and orientations within the protein's binding site and calculates a binding energy or score for each pose.

Analysis: The resulting poses are analyzed to identify the most favorable binding mode. The analysis focuses on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.

For example, a docking study might reveal that the amino group of the pyrimidine derivative forms a critical hydrogen bond with a glutamic acid residue in the active site, while a substituted phenyl ring attached to the core might fit into a hydrophobic pocket. The results, often expressed as a binding energy (e.g., in kcal/mol), help prioritize which derivatives are most likely to be active and should be synthesized for experimental testing. tubitak.gov.tr

Advanced Research Applications and Pharmacological Potential of 2,6 Dichloro 5 Methylpyrimidin 4 Amine Derivatives in Academic Research

Role as Key Intermediates in the Synthesis of Bioactive Compounds

The highly reactive nature of the chlorine atoms at the C2 and C6 positions of the pyrimidine (B1678525) ring makes 2,6-dichloro-5-methylpyrimidin-4-amine an invaluable precursor in the synthesis of a wide array of bioactive molecules. These chlorine atoms can be selectively substituted through nucleophilic aromatic substitution (SNAr) reactions, providing a straightforward method for introducing diverse functionalities and building complex molecular architectures. mdpi.comacs.org

Design and Synthesis of Kinase Inhibitors

Derivatives of this compound are pivotal in the design and synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy. The pyrimidine scaffold is a common feature in many clinically approved kinase inhibitors. jst.go.jp

One of the most notable examples is the synthesis of Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). jst.go.jp The synthesis of Dasatinib involves the coupling of a substituted thiazole (B1198619) moiety with a derivative of this compound, specifically 4,6-dichloro-2-methylpyrimidine. google.comgoogle.comasianpubs.org The pyrimidine core acts as a scaffold to correctly orient the pharmacophores that interact with the kinase's active site.

The general synthetic strategy involves a nucleophilic substitution reaction where one of the chlorine atoms on the pyrimidine ring is displaced by an amine from a thiazole derivative. The remaining chlorine atom is then substituted with a piperazine (B1678402) group to yield the final active molecule. google.comasianpubs.org This modular synthesis allows for the creation of libraries of related compounds to optimize potency and selectivity.

Table 1: Examples of Kinase Inhibitors Derived from Dichloropyrimidine Scaffolds

| Kinase Inhibitor | Target Kinases | Therapeutic Application | Precursor Utilized |

| Dasatinib | BCR-Abl, Src family kinases | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL) | 4,6-Dichloro-2-methylpyrimidine google.comgoogle.com |

| Pazopanib | VEGFRs, PDGFRs, c-Kit | Renal cell carcinoma, Soft tissue sarcoma | 2,4-Dichloropyrimidine derivatives |

| Axitinib | VEGFRs | Renal cell carcinoma | 2-Amino-6-chloropyrimidine derivatives |

Development of Anti-Inflammatory Agents

The pyrimidine nucleus is also a key structural motif in the development of novel anti-inflammatory agents. Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for new and more effective treatments. While direct synthesis from this compound is not extensively documented in readily available literature, the broader class of dichloropyrimidine derivatives serves as a template for creating compounds with anti-inflammatory properties. These derivatives are often designed to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or various kinases involved in inflammatory signaling pathways. The synthesis of these agents often involves the substitution of the chloro groups with various aryl or alkyl amines to generate a diverse library of compounds for screening.

Precursors for Other Therapeutically Relevant Heterocyclic Systems

The reactivity of the dichloropyrimidine core extends beyond simple substitution, enabling its use as a precursor for the synthesis of more complex, fused heterocyclic systems. nih.govmdpi.comelsevierpure.com These fused systems often exhibit unique biological activities and are of great interest in medicinal chemistry.

For instance, dichloropyrimidines can undergo cyclization reactions with various bifunctional nucleophiles to form a range of fused pyrimidine structures, such as pyrimido[4,5-d]pyrimidines and thiazolo[3,2-a]pyrimidines. nih.govmdpi.com These reactions often proceed in a one-pot manner, offering an efficient route to molecular complexity. mdpi.com The resulting fused heterocyclic compounds have been investigated for a variety of therapeutic applications, including antibacterial and anticancer activities. nih.gov

Utility in Materials Science and Supramolecular Chemistry

While the primary focus of research on this compound derivatives has been in the pharmacological arena, the inherent electronic and structural properties of the pyrimidine core also lend themselves to applications in materials science.

Functional Polymers and Organic Electronics

Pyrimidine derivatives, due to their electron-deficient nature, are attractive building blocks for the synthesis of functional polymers and materials for organic electronics. chemicalbook.com These materials are finding applications in devices such as organic light-emitting diodes (OLEDs). mdpi.commdpi.comrsc.orgresearchgate.net The electron-accepting properties of the pyrimidine ring can be tuned by the introduction of different substituents, allowing for the design of materials with specific electronic and photophysical properties.

Although direct applications of this compound in this field are not widely reported, its structural analogs are used to create push-pull systems where the pyrimidine acts as the electron-accepting unit. These systems can exhibit interesting optical and electronic properties, making them suitable for use as emitters or host materials in OLEDs. rsc.orgrsc.org The synthesis of such materials would involve the substitution of the chlorine atoms with electron-donating groups to create a molecule with a significant intramolecular charge transfer character.

Table 2: Potential Applications of Pyrimidine Derivatives in Organic Electronics

| Application | Type of Pyrimidine Derivative | Key Property |

| Organic Light-Emitting Diodes (OLEDs) | Push-pull pyrimidine systems | Electron-accepting nature, tunable emission |

| Electron-Transport Materials | Electron-deficient pyrimidines | High electron mobility |

| Functional Polymers | Pyrimidine-containing polymers | Tailorable electronic and optical properties |

Catalysis and Sensor Development

The nitrogen atoms in the pyrimidine ring of this compound and its derivatives can act as ligands, coordinating with metal ions to form metal complexes. acs.orgacs.orgnih.govrsc.org These complexes have potential applications in catalysis, where the electronic properties of the pyrimidine ligand can influence the catalytic activity of the metal center.

Furthermore, the ability of pyrimidine derivatives to interact with specific ions or molecules has been exploited in the development of chemical sensors. nih.govnih.gov For example, some pyrimidine-based compounds exhibit changes in their fluorescence or color upon binding to a target analyte, providing a detectable signal. nih.gov While specific sensor applications for this compound have not been detailed, the general principles suggest that appropriately functionalized derivatives could be designed for the selective detection of various species.

Ligand Design for Coordination Chemistry

The molecular architecture of this compound, featuring multiple nitrogen atoms on the pyrimidine ring and an exocyclic amino group, makes it a compelling candidate for ligand design in coordination chemistry. These nitrogen sites act as potential donor atoms (Lewis bases) that can coordinate with metal ions to form a diverse array of metal-organic frameworks (MOFs) and coordination complexes. The specific geometry and electronic properties of the pyrimidine ring, influenced by the chloro and methyl substituents, allow for fine-tuning the resulting complexes' structural and functional properties.

Research into related aminopyrimidine ligands has demonstrated their versatility in forming stable complexes with various transition metals. For instance, studies on aminopyrimidyl ligands with silver(I) have resulted in the synthesis of new metal-organic frameworks with one-, two-, and three-dimensional structures. sciencenet.cn The coordination typically occurs through one of the ring nitrogen atoms and the exocyclic amino group, creating chelating structures or bridging frameworks. The structural outcome of these syntheses is highly dependent on factors such as the metal-to-ligand ratio, the solvent system used, and the presence of counter-anions or secondary ligands. sciencenet.cn

The coordination of ligands like this compound can lead to complexes with specific geometries, such as tetrahedral, square planar, or octahedral, depending on the coordination number and the electronic configuration of the metal center. jscimedcentral.com These structural variations are crucial for their potential applications in areas like catalysis and materials science.

Table 1: Examples of Coordination Complexes with Related Aminopyrimidine Ligands

| Ligand | Metal Ion | Resulting Structure Type | Reference |

| 2-Amino-4-methylpyrimidine | Ag(I) | 2D Interpenetrated Sheet | sciencenet.cn |

| 2-Amino-4-methylpyrimidine | Ag(I) | 3D Framework via 2D → 3D Interpenetration | sciencenet.cn |

| 2-Amino-4,6-dimethylpyrimidine | Ag(I) | 0D H-shaped Molecule forming a 3D Supramolecular Framework | sciencenet.cn |

| Pyridine (parent compound) | Ni(II) | Octahedral, Square Planar, Tetrahedral | jscimedcentral.com |

Applications in Molecular Recognition Systems

The principles of molecular recognition rely on specific, non-covalent interactions between a host and a guest molecule. The structure of this compound is well-suited for participating in such interactions, primarily through hydrogen bonding and π-π stacking. These interactions are fundamental to the construction of larger, ordered supramolecular assemblies.

Crystallographic studies of closely related compounds, such as 2-chloro-6-methylpyrimidin-4-amine, reveal detailed insights into these recognition patterns. In the solid state, these molecules are often linked by pairs of N—H⋯N hydrogen bonds, where the amino group of one molecule donates a hydrogen to a ring nitrogen of a neighboring molecule, forming stable inversion dimers. nih.govresearchgate.net These dimers can then act as building blocks, further connecting through additional hydrogen bonds to form extensive two-dimensional networks. nih.govresearchgate.net

Table 2: Key Non-Covalent Interactions in Related Aminopyrimidine Crystal Structures

| Interaction Type | Description | Geometric Details (Example) | Reference |

| Hydrogen Bonding | Pairs of N—H⋯N bonds linking molecules into inversion dimers. | Forms two-dimensional networks. | nih.govresearchgate.net |

| π-π Stacking | Slipped stacking between parallel pyrimidine rings. | Centroid-to-centroid distance: 3.5259 (11) Å | nih.gov |

| Supramolecular Assembly | Hydrogen bonds extending 0D molecules into a 3D framework. | Utilizes R4 4(14) hydrogen bond motifs. | sciencenet.cn |

Exploration in Sustainable Chemical Processes and Environmental Remediation

The application of pyrimidine derivatives in sustainable chemistry extends to their potential role as catalysts and their ultimate fate in the environment. While the direct catalytic applications of this compound are a developing area of research, the general utility of transition metal complexes with nitrogen-containing heterocyclic ligands as industrial catalysts is well-established. jscimedcentral.com

From an environmental perspective, understanding the degradation pathways of such compounds is crucial for assessing their persistence and potential for bioremediation. The breakdown of the pyrimidine ring in most organisms occurs via a reductive pathway, which is distinct from the oxidative degradation of purines. researchgate.net This process primarily takes place in the liver in mammals and is also found in bacteria and plants. nih.govcreative-proteomics.com

The degradation of pyrimidines like uracil (B121893) and thymine (B56734) involves a three-step enzymatic sequence:

Reduction: The pyrimidine ring is first reduced by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). creative-proteomics.com

Ring Opening: The resulting dihydropyrimidine is hydrolyzed by dihydropyrimidinase, which opens the heterocyclic ring to form a β-ureido acid. researchgate.net

Hydrolysis: Finally, β-ureidopropionase cleaves the β-ureido acid to release β-alanine, ammonia (B1221849) (NH3), and carbon dioxide (CO2). researchgate.netresearchgate.net

These end products are water-soluble and can be integrated into general metabolic pathways. creative-proteomics.com For instance, the nitrogen atoms from the pyrimidine ring are assimilated for growth in bacteria. nih.gov This established biological pathway suggests that compounds like this compound could be susceptible to microbial degradation, providing a basis for developing environmental remediation strategies.

Table 3: Reductive Degradation Pathway of the Pyrimidine Ring

| Step | Enzyme | Substrate | Product(s) | Reference |

| 1 | Dihydropyrimidine Dehydrogenase (DPD) | Uracil/Thymine | Dihydrouracil/Dihydrothymine | creative-proteomics.comresearchgate.net |

| 2 | Dihydropyrimidinase | Dihydrouracil | β-Ureidopropionate | researchgate.netresearchgate.net |

| 3 | β-Ureidopropionase | β-Ureidopropionate | β-Alanine, NH₃, CO₂ | researchgate.netresearchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-Dichloro-5-methylpyrimidin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, halogenation of pyrimidine precursors using POCl₃ or PCl₅ under reflux conditions (70–100°C) in anhydrous solvents (e.g., acetonitrile) yields dichlorinated derivatives. Reaction time (6–24 hours) and stoichiometric ratios (e.g., 1:3 molar ratio of precursor to chlorinating agent) critically impact purity and yield (65–80%) . Post-synthesis purification via column chromatography (ethyl acetate/hexane mixtures) and recrystallization (acetonitrile) are standard .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key for identifying substituent positions. For dichloropyrimidines, aromatic protons resonate at δ 7.50–8.13 ppm, while methyl groups appear at δ 2.10–2.49 ppm .

- Mass Spectrometry (EI-MS) : Fragmentation patterns (e.g., m/z 201 [M⁺]) confirm molecular weight and chlorine isotopic signatures .

- Melting Point Analysis : Sharp melting ranges (e.g., 159–161°C) indicate purity .

Q. How does the methyl group at position 5 influence the compound’s reactivity in further functionalization?

- Methodological Answer : The electron-donating methyl group stabilizes the pyrimidine ring, directing electrophilic substitution to the para positions (C-4 and C-6). This steric and electronic effect is critical for designing Suzuki couplings or Ullmann reactions, where steric hindrance may require optimized catalysts (e.g., Pd(PPh₃)₄) .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular packing and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals Cl···N halogen bonding (3.094–3.100 Å) and π-π stacking interactions, which stabilize the crystal lattice. Symmetry operations (e.g., -1/2 + x, 1/2 - y, z) define chain formation along the a-axis, while hydrogen bonding (C-H···Cl) contributes to 3D frameworks . Refinement with riding models (C-H = 0.93–0.96 Å) and isotropic displacement parameters (Uiso) ensures accuracy .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in:

- Purity : Impurities from incomplete chlorination (e.g., mono-chloro byproducts) skew bioassay results. Validate via HPLC (>95% purity) .

- Solubility : Use dimethyl sulfoxide (DMSO) or surfactants (e.g., Tween-80) to ensure consistent bioavailability .

- Theoretical Frameworks : Align assays with established mechanisms (e.g., kinase inhibition) to contextualize activity .

Q. How can factorial design optimize the synthesis of this compound for high-throughput applications?

- Methodological Answer : A 2³ factorial design evaluates three factors: temperature (70–100°C), solvent polarity (acetonitrile vs. DMF), and catalyst loading (5–10 mol%). Response surface methodology (RSM) identifies optimal conditions (e.g., 85°C, acetonitrile, 7.5 mol% catalyst) to maximize yield (85%) while minimizing side products .

Q. What computational methods predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states to predict activation barriers for Suzuki-Miyaura couplings. Fukui indices identify C-4 as the most electrophilic site due to chlorine’s electron-withdrawing effect, guiding ligand selection (e.g., bulky phosphines for C-6 selectivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.